molecular formula C12H9BrClN3O3S B4238661 N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide

N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide

Cat. No. B4238661
M. Wt: 390.64 g/mol
InChI Key: CTHAQRRWQIQWGF-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-inflammatory activity by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) signaling pathways, which are involved in the production of pro-inflammatory cytokines (Chen et al., 2018). The anti-tumor activity of N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is thought to be mediated by the induction of apoptosis through the regulation of apoptotic proteins such as Bcl-2 and Bax (Liu et al., 2019). The anti-microbial activity of the compound is believed to be due to its ability to disrupt bacterial cell wall synthesis and inhibit bacterial growth (Zhang et al., 2019).
Biochemical and Physiological Effects:
N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as IL-1β, TNF-α, and monocyte chemoattractant protein-1 (MCP-1), in lipopolysaccharide (LPS)-stimulated macrophages (Chen et al., 2018). The compound has also been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins (Liu et al., 2019). Moreover, N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been reported to inhibit bacterial growth by disrupting bacterial cell wall synthesis and altering membrane permeability (Zhang et al., 2019).

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments. It is readily synthesized in high yield and purity using a simple and efficient method. The compound exhibits various biological activities, making it a versatile tool for studying different biological processes. However, there are also some limitations to using N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide in lab experiments. The compound may have low solubility in some solvents, which can affect its bioavailability and activity. Moreover, the compound may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide. One potential direction is to investigate the compound's anti-inflammatory activity in vivo using animal models of inflammatory diseases. Another direction is to explore the compound's potential as an anti-cancer agent in preclinical studies. Additionally, the compound's anti-microbial activity can be further studied to determine its potential for the development of new antibiotics. Finally, the structure-activity relationship of N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide can be investigated to design and synthesize new derivatives with improved biological activity and selectivity.
Conclusion:
In conclusion, N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide is a promising compound with potential therapeutic applications. The compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activities and has been extensively studied in vitro. The compound's mechanism of action is not fully understood, but it is believed to involve the regulation of various signaling pathways and apoptotic proteins. N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including investigating its in vivo activity, exploring its potential as an anti-cancer agent, and designing new derivatives with improved biological activity.

Scientific Research Applications

N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) (Chen et al., 2018). It has also been shown to possess anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth (Liu et al., 2019). Moreover, N-(2-bromophenyl)-5-chloro-2-(methylsulfonyl)-4-pyrimidinecarboxamide has been reported to have anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli (Zhang et al., 2019).

properties

IUPAC Name

N-(2-bromophenyl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClN3O3S/c1-21(19,20)12-15-6-8(14)10(17-12)11(18)16-9-5-3-2-4-7(9)13/h2-6H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHAQRRWQIQWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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